2-[3-(4-chlorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide
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Overview
Description
2-[3-(4-chlorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a sulfonyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the carboxamide group would yield amine derivatives.
Scientific Research Applications
2-[3-(4-chlorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The sulfonyl and carboxamide groups are known to interact with proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid: Exhibits antimicrobial activity against Gram-positive bacterial strains.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Shows potential as an antimicrobial and anticancer agent.
Uniqueness
2-[3-(4-chlorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its thiophene ring, in particular, is a versatile scaffold that can be modified to enhance its activity or selectivity in various applications.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c1-17-14(20)12-6-8-23-15(12)18-13(19)7-9-24(21,22)11-4-2-10(16)3-5-11/h2-6,8H,7,9H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYWTBNHBBQZDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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